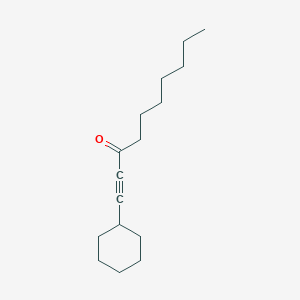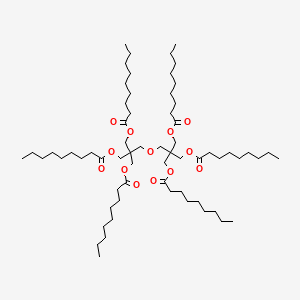
Perfluoroheptane sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoroheptane sulfonamide is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties. These compounds are characterized by a carbon chain fully substituted with fluorine atoms, which imparts exceptional stability and resistance to heat, water, and oil. This compound, like other PFAS, is used in various industrial applications due to its surfactant properties .
Vorbereitungsmethoden
The synthesis of perfluoroheptane sulfonamide typically involves the reaction of perfluoroheptane sulfonyl chloride with ammonia or an amine. This reaction is carried out under controlled conditions to ensure the formation of the sulfonamide group. Industrial production methods often utilize oxidative coupling of thiols and amines, which is an efficient and environmentally friendly approach .
Analyse Chemischer Reaktionen
Perfluoroheptane sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Perfluoroheptane sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Medicine: Its unique properties are being explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of perfluoroheptane sulfonamide involves its interaction with cellular membranes and proteins. The compound’s fluorinated carbon chain allows it to integrate into lipid bilayers, disrupting normal cellular functions. It can also bind to specific proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Perfluoroheptane sulfonamide is similar to other PFAS compounds such as perfluorooctane sulfonamide and perfluorooctane sulfonic acid. its shorter carbon chain length gives it distinct properties, such as different levels of bioaccumulation and environmental persistence. Similar compounds include:
- Perfluorooctane sulfonamide
- Perfluorooctane sulfonic acid
- Perfluorohexane sulfonamide
This compound stands out due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in certain industrial applications.
Eigenschaften
CAS-Nummer |
82765-77-3 |
|---|---|
Molekularformel |
C7F15SO2NH2 C7H2F15NO2S |
Molekulargewicht |
449.14 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide |
InChI |
InChI=1S/C7H2F15NO2S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25/h(H2,23,24,25) |
InChI-Schlüssel |
ZYBNLNNCZHCXAC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)




![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)

![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)

